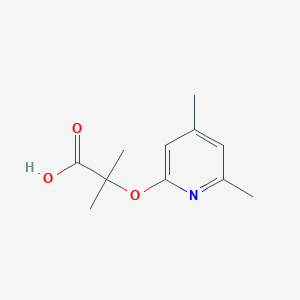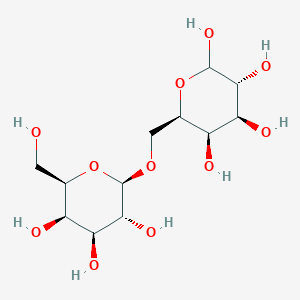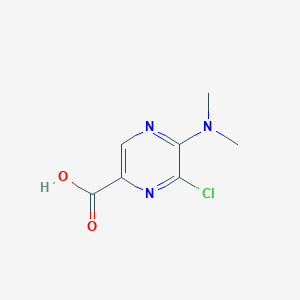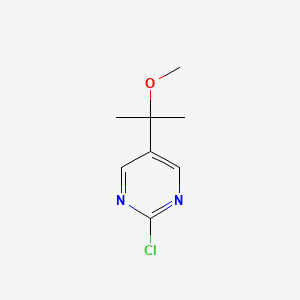![molecular formula C10H16O10 B13845606 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid](/img/structure/B13845606.png)
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups and a carboxymethoxy group. Its unique configuration makes it a subject of interest in both synthetic chemistry and biological research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid typically involves multiple steps, starting from simpler carbohydrate precursors. The process often includes protection and deprotection of hydroxyl groups, selective oxidation, and glycosylation reactions. Common reagents used in these steps include acetic anhydride, pyridine, and various protecting groups such as benzyl or silyl ethers.
Industrial Production Methods
Industrial production of this compound may involve more streamlined processes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts can be employed to enhance yield and purity. Optimization of reaction conditions, including temperature, pH, and solvent choice, is crucial for efficient large-scale production.
化学反応の分析
Types of Reactions
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides or amines. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxyl group can produce primary alcohols. Substitution reactions can introduce a wide range of functional groups, leading to derivatives with diverse chemical properties.
科学的研究の応用
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying carbohydrate chemistry.
Biology: Its structural similarity to natural carbohydrates makes it useful in studying enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of biodegradable polymers and as a precursor for various fine chemicals.
作用機序
The mechanism by which 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes involved in carbohydrate metabolism, acting as a competitive inhibitor or substrate analog. Its multiple hydroxyl groups allow it to form hydrogen bonds with active site residues, influencing enzyme activity and specificity.
類似化合物との比較
Similar Compounds
Glucose: A simple sugar with a similar hydroxyl group arrangement but lacking the carboxymethoxy group.
Glucuronic Acid: Contains a carboxyl group but differs in the position and number of hydroxyl groups.
Galactose: Another simple sugar with a different stereochemistry and functional group arrangement.
Uniqueness
What sets 2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid apart is its unique combination of functional groups and stereochemistry. This distinct structure allows it to participate in a wider range of chemical reactions and interact with biological molecules in specific ways that similar compounds cannot.
特性
分子式 |
C10H16O10 |
|---|---|
分子量 |
296.23 g/mol |
IUPAC名 |
2-[(3R,4S,5R,6R)-3-(carboxymethoxy)-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyacetic acid |
InChI |
InChI=1S/C10H16O10/c11-1-4-7(16)8(18-2-5(12)13)9(10(17)20-4)19-3-6(14)15/h4,7-11,16-17H,1-3H2,(H,12,13)(H,14,15)/t4-,7-,8+,9-,10?/m1/s1 |
InChIキー |
ANSSVALSMIXMQD-LIPFMBKLSA-N |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)OCC(=O)O)OCC(=O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)O)OCC(=O)O)OCC(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)

![Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)


![5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)



![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)
![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)

